3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
CAS No.: 93652-23-4
Cat. No.: VC13652128
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93652-23-4 |
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Molecular Formula | C17H18O3 |
Molecular Weight | 270.32 g/mol |
IUPAC Name | 1,5-bis(4-hydroxyphenyl)pentan-3-one |
Standard InChI | InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2 |
Standard InChI Key | SFXSTVONLYIKNU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O |
Canonical SMILES | C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound features a linear pentan-3-one chain (CH₂-C(=O)-CH₂) flanked by two para-hydroxyphenyl rings. X-ray crystallographic studies of analogous diarylpentanoids reveal centrosymmetric arrangements, with ketone oxygen atoms participating in intermolecular hydrogen bonds . The 4-hydroxyphenyl groups adopt planar configurations, enabling π-π stacking interactions in solid-state structures. Key bond lengths include:
Nomenclature and Identifiers
Systematic naming follows IUPAC guidelines:
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IUPAC Name: 1,5-bis(4-hydroxyphenyl)pentan-3-one
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CAS Registry: 93652-23-4
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PubChem CID: 10707171
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SMILES: C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O
Table 1: Comparative Analysis of Diarylpentanoid Derivatives
Property | 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- | 1,5-Bis-(4-hydroxyphenyl)-1,4-pentadien-3-one |
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CAS Number | 93652-23-4 | 3654-49-7 |
Molecular Formula | C₁₇H₁₈O₃ | C₁₇H₁₄O₃ |
Molecular Weight (g/mol) | 270.32 | 266.29 |
Key Structural Feature | Saturated ketone backbone | Conjugated diene system |
Boiling Point | Not reported | 492.7°C |
Density | Not reported | 1.269 g/cm³ |
Synthesis and Reaction Pathways
While no explicit synthesis protocols exist for 3-pentanone, 1,5-bis(4-hydroxyphenyl)-, analogous diarylpentanoids are typically synthesized via:
Claisen-Schmidt Condensation
A two-step process involving:
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Aldol Addition: Base-catalyzed reaction between 4-hydroxyacetophenone and formaldehyde to form a β-hydroxy ketone intermediate.
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Dehydration: Acid-catalyzed elimination of water to yield the α,β-unsaturated ketone .
Ultrasonic-Assisted Methods
Recent advances employ ultrasonic irradiation (40 kHz, 300 W) to accelerate reaction kinetics, achieving yields >80% for similar compounds by enhancing mass transfer and reducing side reactions .
Physicochemical Properties
Spectral Characterization
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FT-IR:
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¹H NMR (DMSO-d₆):
Thermodynamic Parameters
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LogP: Estimated at 3.39 (Predicted via XLogP3) indicating moderate lipophilicity.
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Water Solubility: <1 mg/mL due to aromatic hydrophobicity, enhanced by phenolic -OH groups .
Industrial and Research Applications
Pharmaceutical Intermediates
Serves as a precursor for:
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Anticancer Agents: Structural similarity to combretastatin analogs.
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Antimicrobials: Diarylpentanoids inhibit biofilm formation in Staphylococcus aureus (MIC ~32 μg/mL) .
Materials Science
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